2-Amino-5-methoxybenzotrifluoride
Overview
Description
2-Amino-5-methoxybenzotrifluoride, also known as 4-methoxy-2-(trifluoromethyl)aniline, is an organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a trifluoromethyl group (-CF3). It is commonly used in research and development, particularly in the fields of chemistry and material science .
Preparation Methods
Chemical Reactions Analysis
2-Amino-5-methoxybenzotrifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-methoxybenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers use it to study the interactions of trifluoromethylated compounds with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: This compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxybenzotrifluoride involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The amino and methoxy groups can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-5-methoxybenzotrifluoride can be compared with similar compounds such as:
5-Amino-2-methoxybenzotrifluoride: This compound has a similar structure but with the positions of the amino and methoxy groups reversed.
2-Amino-5-chlorobenzonitrile: This compound has a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity.
2-Amino-5-nitrothiazole: This compound contains a nitro group and a thiazole ring, making it structurally distinct but functionally similar in some reactions.
These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct chemical and physical characteristics.
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRQZDUCUGJMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626807 | |
Record name | 4-Methoxy-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53903-49-4 | |
Record name | 4-Methoxy-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methoxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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